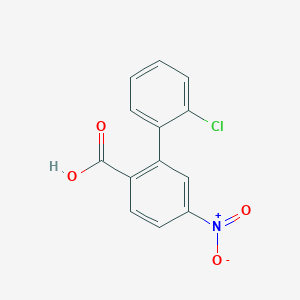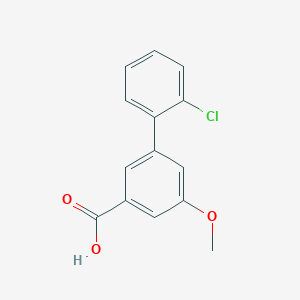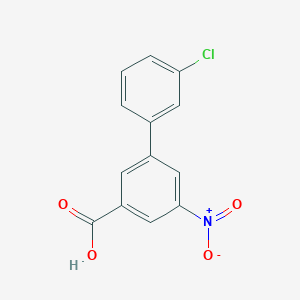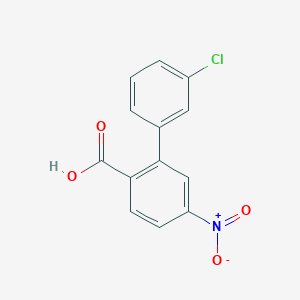
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CFTBA) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 118-120°C and a solubility of 0.6 g/mL in water. 3-CFTBA has been used in a variety of syntheses and reactions, as well as in the development of new drugs and treatments.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of new drugs and treatments, as well as in the development of new catalysts and catalytic processes.
Mécanisme D'action
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of chemical reactions and syntheses. In the Friedel-Crafts acylation reaction, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% acts as an electrophile, reacting with the nucleophilic 3-chlorophenol to form a new C-C bond. In the reaction of 3-chlorobenzoic acid with trifluoromethylbenzene, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% acts as a nucleophile, reacting with the electrophilic trifluoromethylbenzene to form a new C-C bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, due to its structure, it is likely to be metabolized by the body, and thus may have some physiological effects. It is also possible that 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% may interact with certain enzymes and receptors in the body, leading to a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is non-toxic and has relatively low volatility, making it a safe compound to work with. However, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% is not soluble in all solvents, and it can react with other compounds, so care must be taken when handling and storing it.
Orientations Futures
There are a number of potential future applications for 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of new organic compounds, as well as in the development of new drugs and treatments. Additionally, it could be used in the development of new catalysts and catalytic processes. It could also be used to study the biochemical and physiological effects of organic compounds, as well as to study the mechanism of action of various organic compounds. Finally, 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new methods of synthesis and reaction.
Méthodes De Synthèse
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized via several different methods. One of the most common methods is the Friedel-Crafts acylation of 3-chlorophenol with trifluoromethylbenzoic acid in the presence of aluminum chloride. This reaction is carried out in a solvent such as dichloromethane or toluene, and the product is then purified by recrystallization from a suitable solvent. Other methods of synthesis include the reaction of 3-chlorobenzoic acid with trifluoromethylbenzene in the presence of a Lewis acid, such as zinc chloride.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORWWKZAJMGNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689567 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-39-5 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














